molecular formula C28H22N6O2S B11636304 (5Z)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11636304
M. Wt: 506.6 g/mol
InChI Key: MHVYNOTXCSKVFA-IWIPYMOSSA-N
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Description

The compound (5Z)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a triazolothiazole ring system. The presence of these rings and various functional groups makes this compound of significant interest in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by the formation of the triazolothiazole ring system. The final step involves the condensation of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors and automated synthesis platforms. These methods allow for better control over reaction conditions, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

(5Z)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5Z)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C28H22N6O2S

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H22N6O2S/c1-18(2)36-23-12-10-19(11-13-23)25-21(17-33(31-25)22-8-4-3-5-9-22)15-24-27(35)34-28(37-24)30-26(32-34)20-7-6-14-29-16-20/h3-18H,1-2H3/b24-15-

InChI Key

MHVYNOTXCSKVFA-IWIPYMOSSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6

Origin of Product

United States

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